1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps. Researchers have reported various synthetic routes, including cyclization reactions and spirocenter formation. Notably, the spiro-center plays a crucial role in inducing microporosity in polymers derived from related monomers . Further studies are needed to optimize and streamline the synthesis process.
Molecular Structure Analysis
The molecular structure of 1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1’-cyclobutane]-1-ylprop-2-en-1-one reveals a spiro-fused system with a tetrahydrofuran ring and a cyclobutane moiety. The spiro-center, shared by two flexible six-membered rings, imparts rigidity and contortion. Crystallographic studies have elucidated the precise arrangement of atoms in the solid state .
Mechanism of Action
While the specific mechanism of action for this compound remains an active area of research, its spirocyclic nature likely influences its behavior. In polymers of intrinsic microporosity (PIMs), the spiro-center induces microporosity, making them promising materials for gas separation, adsorption, and membrane applications .
Properties
IUPAC Name |
1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,1'-cyclobutane]-1-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-11(14)13-8-12(4-3-5-12)9-6-15-7-10(9)13/h2,9-10H,1,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJJGKQGMNXHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2(CCC2)C3C1COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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